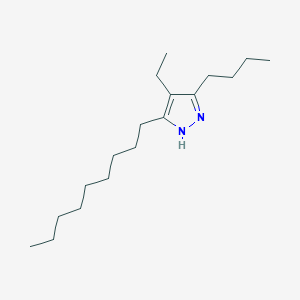![molecular formula C26H21ClN2O3 B14187710 3-Chloro-4-[(E)-(naphthalen-2-yl)diazenyl]phenyl 4-propoxybenzoate CAS No. 838890-69-0](/img/structure/B14187710.png)
3-Chloro-4-[(E)-(naphthalen-2-yl)diazenyl]phenyl 4-propoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-[(E)-(naphthalen-2-yl)diazenyl]phenyl 4-propoxybenzoate is an organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[(E)-(naphthalen-2-yl)diazenyl]phenyl 4-propoxybenzoate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 3-chloro-4-aminophenyl. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with naphthalen-2-ol in an alkaline medium to form the azo compound.
Esterification: The final step involves esterification of the azo compound with 4-propoxybenzoic acid in the presence of a suitable catalyst like sulfuric acid or using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized conditions for higher yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene moiety, leading to the formation of quinones.
Reduction: The azo group can be reduced to form the corresponding amines using reducing agents like sodium dithionite or hydrogen in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium dithionite in aqueous medium or catalytic hydrogenation.
Substitution: Sodium ethoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of corresponding aromatic amines.
Substitution: Formation of substituted aromatic compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-[(E)-(naphthalen-2-yl)diazenyl]phenyl 4-propoxybenzoate has several applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biological stain due to its azo linkage.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as a precursor for various functional materials.
Wirkmechanismus
The mechanism of action of 3-Chloro-4-[(E)-(naphthalen-2-yl)diazenyl]phenyl 4-propoxybenzoate largely depends on its application:
Biological Staining: The compound binds to specific cellular components, allowing for visualization under a microscope.
Pharmacological Effects: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(E)-(Naphthalen-2-yl)diazenyl]phenyl 4-propoxybenzoate: Lacks the chloro substituent, which may affect its reactivity and applications.
3-Chloro-4-[(E)-(phenyl)diazenyl]phenyl 4-propoxybenzoate: Lacks the naphthalene moiety, which may influence its electronic properties and interactions.
Uniqueness
The presence of both the chloro and naphthalene groups in 3-Chloro-4-[(E)-(naphthalen-2-yl)diazenyl]phenyl 4-propoxybenzoate makes it unique in terms of its chemical reactivity and potential applications. The chloro group can participate in various substitution reactions, while the naphthalene moiety can undergo oxidation and reduction reactions, providing a versatile platform for further functionalization.
Eigenschaften
CAS-Nummer |
838890-69-0 |
|---|---|
Molekularformel |
C26H21ClN2O3 |
Molekulargewicht |
444.9 g/mol |
IUPAC-Name |
[3-chloro-4-(naphthalen-2-yldiazenyl)phenyl] 4-propoxybenzoate |
InChI |
InChI=1S/C26H21ClN2O3/c1-2-15-31-22-11-8-19(9-12-22)26(30)32-23-13-14-25(24(27)17-23)29-28-21-10-7-18-5-3-4-6-20(18)16-21/h3-14,16-17H,2,15H2,1H3 |
InChI-Schlüssel |
CWCLHXNQVUQESQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)N=NC3=CC4=CC=CC=C4C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-[3,5-dibromo-4-(4-nitrophenoxy)phenyl]butanoate](/img/structure/B14187632.png)
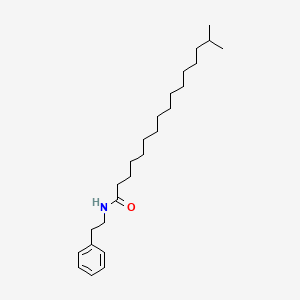



![2-[(Octyloxy)carbonyl]-1,4-phenylene bis{4-[(prop-2-en-1-yl)oxy]benzoate}](/img/structure/B14187671.png)
![(2-Fluoro-5-methoxyphenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B14187679.png)
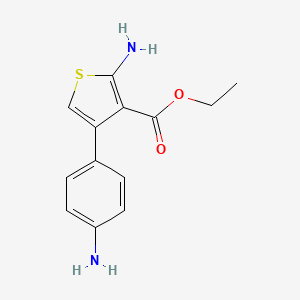
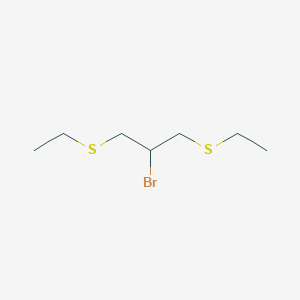

![2-Amino-6-(3-chloro-4-ethoxyphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14187699.png)
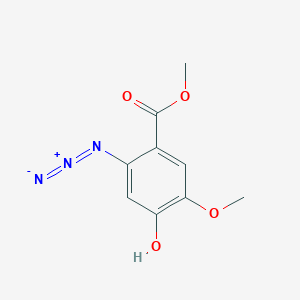
![2-[(3-Chloro-1-benzothiophen-2-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14187709.png)
